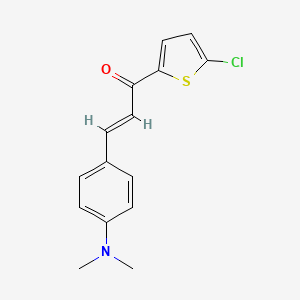

(E)-1-(5-chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one

Description

(E)-1-(5-Chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 5-chlorothiophene moiety and a 4-(dimethylamino)phenyl group. Single-crystal X-ray diffraction analysis confirms its planar structure, which facilitates π-electron delocalization, a critical feature for NLO activity . The compound exhibits strong intramolecular charge transfer (ICT) due to the electron-donating dimethylamino group and electron-withdrawing chlorothiophene, making it a candidate for optoelectronic applications .

Properties

IUPAC Name |

(E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFBUUDVLQPDEA-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(5-chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one , commonly referred to as a chalcone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this chalcone is . It features a planar structure that is significant for its potential interactions with biological targets. The compound's solid-state emissive properties suggest possible applications in photonic devices and biological imaging.

Structural Characteristics

| Atom Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C—C | 1.380 | 178.11 |

| C—N | 1.368 | - |

| N—C | 1.455 | - |

| C—Cl | 1.739 | - |

These parameters indicate the stability and reactivity of the compound, which are crucial for its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this chalcone. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 values indicate significant cytotoxicity.

- Lung Cancer (A549) : The compound demonstrated effective inhibition of cell growth.

In a study, the compound exhibited an IC50 value of approximately 12 µM against MCF-7 cells, suggesting moderate potency compared to standard chemotherapeutic agents .

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression. Specifically, it has been shown to:

- Increase the expression of pro-apoptotic factors.

- Decrease anti-apoptotic proteins.

This dual action enhances its efficacy against tumor cells .

Neuroprotective Effects

In addition to its anticancer properties, this chalcone has been investigated for neuroprotective effects, particularly in models of Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests potential benefits in treating cognitive decline:

- AChE Inhibition : IC50 values range from 0.07 µM to 0.81 µM in various studies, indicating strong inhibitory activity compared to donepezil .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the chalcone framework can significantly influence biological activity:

- Dimethylamino Group : Essential for AChE inhibition; alterations reduce efficacy.

- Chlorothiophene Substitution : Enhances lipophilicity and bioavailability across the blood-brain barrier (BBB).

This information is vital for designing more potent analogs .

Case Study 1: Anticancer Activity

In a controlled study involving various concentrations of this compound on MCF-7 cells, researchers observed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 45 |

This dose-dependent response underscores the compound's potential as an anticancer agent .

Case Study 2: Neuroprotection

Another study evaluated the effects on neuroprotection in a rat model of Alzheimer's disease, where treatment with the chalcone resulted in improved cognitive function as measured by:

| Test | Control Group Score | Treatment Group Score |

|---|---|---|

| Morris Water Maze | 30 seconds | 15 seconds |

| Novel Object Recognition | Low recognition index | High recognition index |

These findings support its role in enhancing cognitive function through AChE inhibition .

Comparison with Similar Compounds

Table 1: Comparison of Thiophene-Based Chalcones

Key Findings :

- The dimethylamino group in the target compound enhances ICT and NLO response compared to methylthio or ethyl substituents .

- Halogen substitution (Cl vs. Br) on thiophene affects electron-withdrawing capacity and crystal packing, influencing thermal stability .

Chalcones with Dimethylamino Phenyl Groups

Table 2: Dimethylamino-Substituted Chalcones

Key Findings :

- The presence of a hydroxyl group (e.g., 2-hydroxyphenyl) reduces NLO efficiency but introduces antibacterial activity .

- Anthracene derivatives (AN-1) outperform the target compound in hyperpolarizability due to extended conjugation .

Substituent Effects on Physical and Electronic Properties

Table 3: Substituent Impact on Melting Points and Yields

Q & A

Q. What are the optimal conditions for synthesizing (E)-1-(5-chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one via Claisen-Schmidt condensation?

The synthesis typically involves reacting 5-chlorothiophene-2-carbaldehyde with 4-(dimethylamino)acetophenone under basic conditions. Ethanol or methanol with KOH/NaOH (0.03–0.05 mol) at 0–50°C for 2–4 hours is common, followed by recrystallization . Monitoring reaction progress via TLC and optimizing molar ratios (e.g., 1:1.2 aldehyde:ketone) improves yield.

Q. How can IR and NMR spectroscopy confirm the structure of this chalcone derivative?

- IR : A strong C=O stretch near 1640–1660 cm⁻¹ confirms the ketone group. Conjugated C=C (enone) appears at ~1580–1600 cm⁻¹, while C-Cl (thiophene) and C-S stretches are observed at 750–800 cm⁻¹ .

- ¹H NMR : The α,β-unsaturated protons (CO-CH=CH-Ar) show coupling constants (J ≈ 15–16 Hz) indicative of the E-configuration. Thiophene protons resonate as doublets (δ ~7.0–7.8 ppm), and dimethylamino groups appear as singlets (δ ~3.0 ppm) .

Q. What purification methods are effective for isolating this compound?

Recrystallization using ethanol or methanol is standard. Column chromatography with silica gel (hexane/ethyl acetate, 7:3) resolves impurities. Purity can be validated via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does single-crystal XRD confirm the E-configuration and molecular packing?

XRD analysis reveals bond lengths (C=O: ~1.22 Å; C=C: ~1.45 Å) and torsion angles (≈0° for the enone system), confirming the planar E-configuration. Intermolecular interactions (e.g., π-π stacking between aromatic rings, C–H···O hydrogen bonds) stabilize the crystal lattice, influencing crystallinity .

Q. What discrepancies arise between DFT-calculated and experimental UV-Vis spectra?

Theoretical λmax (TD-DFT/B3LYP/6-311+G(d,p)) often overestimates experimental values by 10–20 nm due to solvent effects (e.g., ethanol polarizability) and approximations in excited-state modeling. Adjusting solvent parameters in computations improves alignment .

Q. How do substituents (e.g., 5-Cl, dimethylamino) influence electronic properties and bioactivity?

- The electron-withdrawing 5-Cl group on thiophene enhances electrophilicity, increasing reactivity in Michael addition or nucleophilic substitution.

- The dimethylamino group (electron-donating) red-shifts UV absorption and improves solubility in polar solvents. Synergistic effects may enhance antimicrobial activity by disrupting bacterial membranes .

Q. What mechanistic insights explain the compound’s antimicrobial activity?

Chalcones inhibit microbial enzymes (e.g., ATP synthase, DNA gyrase) via π-π stacking and hydrogen bonding. The thiophene moiety may disrupt membrane integrity, while the dimethylamino group enhances cellular uptake. Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli are recommended .

Q. How can computational modeling predict charge transfer properties for optoelectronic applications?

DFT studies (e.g., HOMO-LUMO gaps, molecular electrostatic potential maps) reveal intramolecular charge transfer (ICT) from the dimethylamino donor to the thiophene acceptor. A narrow bandgap (~3.0–3.5 eV) suggests potential in organic semiconductors .

Q. What experimental design challenges arise in stability studies under varying pH and temperature?

Degradation kinetics (via HPLC) show susceptibility to alkaline hydrolysis (pH >9) and thermal decomposition (>150°C). Accelerated stability testing (40°C/75% RH) over 4–6 weeks identifies degradation products, requiring inert atmospheres for storage .

Q. How do solvent polarity and hydrogen-bonding capacity affect fluorescence quantum yield?

Polar aprotic solvents (e.g., DMSO) enhance fluorescence by stabilizing excited states, while protic solvents (e.g., water) quench it via hydrogen bonding. Quantum yields correlate with solvent dielectric constants (e.g., ΦF ≈ 0.15 in DMSO vs. 0.02 in water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.